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Compound of Interest

Compound Name: 3,5-Dichloronitrobenzene

Cat. No.: B1666198

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
3,5-dichloronitrobenzene, a key intermediate in the synthesis of various industrial and
pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug
development, this document offers a detailed examination of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights
and authoritative references.

Introduction to 3,5-Dichloronitrobenzene

3,5-Dichloronitrobenzene (CsH3CI2NO2) is an aromatic organic compound with the CAS
number 618-62-2.[1][2][3][4] Its molecular structure, featuring a benzene ring substituted with
two chlorine atoms and a nitro group, gives rise to a unique spectroscopic fingerprint. Accurate
interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its
purity, and understanding its chemical behavior in various applications. This guide provides a
detailed interpretation of each spectroscopic technique, offering a holistic understanding of the
molecule's structural features.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules
by providing information about the chemical environment of hydrogen atoms.
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Experimental Data

The *H NMR spectrum of 3,5-dichloronitrobenzene was acquired in deuterated chloroform
(CDCIs). The observed chemical shifts are presented in the table below.

Chemical Shift (8) ppm Multiplicity Assighment
8.127 Doublet (d) H-2, H-6
7.694 Triplet (t) H-4

Data sourced from ChemicalBook.[5]

Interpretation of the 'H NMR Spectrum

The *H NMR spectrum of 3,5-dichloronitrobenzene displays two distinct signals in the
aromatic region, consistent with its symmetrical structure.

o The Downfield Doublet (8.127 ppm): This signal is assigned to the two equivalent protons at
positions 2 and 6 (H-2 and H-6). These protons are situated ortho to the strongly electron-
withdrawing nitro group (-NOz), which deshields them, causing them to resonate at a lower
field. The signal appears as a doublet due to coupling with the adjacent proton at position 4
(H-4).

e The Upfield Triplet (7.694 ppm): This signal corresponds to the single proton at position 4 (H-
4). This proton is meta to the nitro group and ortho to two chlorine atoms. The signal's
multiplicity as a triplet is a result of coupling with the two equivalent neighboring protons at
positions 2 and 6.

The integration of these peaks would show a 2:1 ratio, corresponding to the two H-2/H-6
protons and the single H-4 proton, respectively.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
While readily available experimental data for the 13C NMR spectrum of 3,5-
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dichloronitrobenzene is limited in the public domain, we can predict the expected spectrum
based on the molecular structure and known substituent effects.

Predicted *C NMR Spectrum

Due to the molecule's symmetry, the 13C NMR spectrum of 3,5-dichloronitrobenzene is
expected to exhibit four distinct signals corresponding to the four unique carbon environments:

e C-1 (ipso-carbon attached to the -NO2 group): This carbon is expected to be the most
deshielded and appear furthest downfield due to the strong electron-withdrawing and
anisotropic effects of the nitro group.

e C-3 and C-5 (carbons attached to the Cl atoms): These two equivalent carbons will be
deshielded by the electronegative chlorine atoms and will appear as a single signal.

e C-2 and C-6 (carbons adjacent to the nitro group): These two equivalent carbons are
expected to be deshielded due to their proximity to the nitro group.

e C-4 (carbon between the two chlorine atoms): This carbon will be influenced by the two meta
chlorine atoms and the para nitro group.

The predicted chemical shift ranges for these carbons are within the typical aromatic region of
120-150 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

The key IR absorption bands for 3,5-dichloronitrobenzene are summarized in the table below.
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Wavenumber (cm~?)

Functional Group

Vibration

~1530-1550 and ~1340-1360

Nitro (NO2)

Asymmetric and Symmetric

Stretching
~1000-1100 C-N Stretching
~700-800 C-Cl Stretching
~3000-3100 Aromatic C-H Stretching
~1600, ~1475 Aromatic C=C Stretching

Data interpreted from the NIST Gas-Phase IR Spectrum.[6]

Interpretation of the IR Spectrum

The IR spectrum of 3,5-dichloronitrobenzene provides clear evidence for its key functional

groups:

 Nitro Group (-NOz2): The strong absorption bands in the regions of 1530-1550 cm~* and
1340-1360 cm~! are characteristic of the asymmetric and symmetric stretching vibrations of

the N-O bonds in the nitro group, respectively.

e Carbon-Nitrogen Bond (C-N): A peak in the 1000-1100 cm~! region can be attributed to the

stretching vibration of the C-N bond.

e Carbon-Chlorine Bonds (C-ClI): The presence of chlorine atoms is indicated by absorption
bands in the 700-800 cm~1 range.

o Aromatic Ring: The peaks in the 3000-3100 cm~1 region are due to the C-H stretching
vibrations of the aromatic ring. The characteristic C=C stretching vibrations of the benzene

ring are observed at approximately 1600 cm~* and 1475 cm~1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.
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Electron lonization (El) Mass Spectrum Data

The major peaks observed in the EI mass spectrum of 3,5-dichloronitrobenzene are listed

below.
m/z Relative Intensity (%) Proposed Fragment
191/193/195 79.2/50.1/8.0 [M]* (Molecular lon)
145/147 100.0/64.5 [M - NO2]*
109 61.0 [CeHsCI*
74 40.5 [CeH2]*

Data sourced from ChemicalBook and NIST.[2][5]

Interpretation of the Mass Spectrum

e Molecular lon Peak: The mass spectrum shows a cluster of peaks at m/z 191, 193, and 195,
which corresponds to the molecular ion [CeH3CIl2NO2z]*. The isotopic pattern with a ratio of
approximately 9:6:1 is characteristic of a compound containing two chlorine atoms,
confirming the molecular formula.

e Major Fragmentation Pathways:

o The base peak at m/z 145 and its isotopic peak at m/z 147 are formed by the loss of a
nitro group (-NO2) from the molecular ion. This is a common fragmentation pathway for
nitroaromatic compounds.

o The peak at m/z 109 results from the subsequent loss of a chlorine atom from the [M -
NO:z]* fragment.

o The peak at m/z 74 can be attributed to the further loss of a chlorine atom and a hydrogen
atom.

Experimental Protocol: A Guide to NMR Sample
Preparation
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The quality of NMR data is highly dependent on proper sample preparation. The following is a
step-by-step methodology for preparing a high-quality NMR sample of a solid compound like
3,5-dichloronitrobenzene.

o Select a Suitable Deuterated Solvent: Choose a deuterated solvent that completely dissolves
the sample. For 3,5-dichloronitrobenzene, deuterated chloroform (CDCIs) is a common
choice.[7][8][9]

o Determine the Sample Concentration: For a standard *H NMR spectrum, a concentration of
5-20 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient.[7][8] For 13C NMR, a
higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a
reasonable time.[7]

o Weigh the Sample: Accurately weigh the desired amount of 3,5-dichloronitrobenzene into a
clean, dry vial.

o Dissolve the Sample: Add the appropriate volume of the deuterated solvent to the vial.
Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

« Filter the Solution (if necessary): If any particulate matter is visible, filter the solution through
a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality
NMR tube.[8][9] This prevents magnetic field inhomogeneities that can degrade the spectral
resolution.

o Transfer to the NMR Tube: Carefully transfer the clear solution into the NMR tube to a height
of about 4-5 cm.[7][9]

e Cap and Clean the Tube: Securely cap the NMR tube to prevent solvent evaporation. Wipe
the outside of the tube with a lint-free tissue and a solvent like ethanol or acetone to remove
any dust or fingerprints.[7][10]

o Label the Sample: Clearly label the NMR tube with the sample identification.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for integrating the data from various
spectroscopic technigues to confirm the structure of 3,5-dichloronitrobenzene.
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Spectroscopic Techniques
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Structural Confirmation

Confirmed Structure of
3,5-Dichloronitrobenzene

Click to download full resolution via product page

Caption: Workflow for structural elucidation of 3,5-dichloronitrobenzene.

Conclusion

The combined application of *H NMR, IR, and Mass Spectrometry provides a robust and self-
validating system for the structural characterization of 3,5-dichloronitrobenzene. The *H NMR
spectrum confirms the presence and connectivity of the aromatic protons. IR spectroscopy
identifies the key functional groups, namely the nitro group and the carbon-chlorine bonds.
Mass spectrometry establishes the molecular weight and provides characteristic fragmentation
patterns consistent with the proposed structure. This comprehensive spectroscopic analysis is
indispensable for ensuring the quality and identity of 3,5-dichloronitrobenzene in research
and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1666198?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666198?utm_src=pdf-body
https://www.benchchem.com/product/b1666198?utm_src=pdf-body
https://www.benchchem.com/product/b1666198?utm_src=pdf-body
https://www.benchchem.com/product/b1666198?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. Benzene, 1,3-dichloro-5-nitro- | CI2C6H3NO2 | CID 12064 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. 3,5-Dichloronitrobenzene [webbook.nist.gov]
3. scbt.com [scbt.com]

4. 3,5-Dichloronitrobenzene | 618-62-2 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

5. 3,5-Dichloronitrobenzene(618-62-2) 1H NMR spectrum [chemicalbook.com]

6. 3,5-Dichloronitrobenzene [webbook.nist.gov]

7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

8. sites.bu.edu [sites.bu.edu]

9. publish.uwo.ca [publish.uwo.ca]

10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-
Dichloronitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666198#spectroscopic-data-nmr-ir-ms-for-3-5-
dichloronitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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